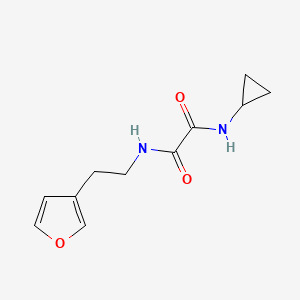![molecular formula C18H14N4O4S2 B2966794 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1788769-27-6](/img/structure/B2966794.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14N4O4S2 and its molecular weight is 414.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Dyes Synthesis
Research has shown the utility of thiazole derivatives in the synthesis of fluorescent dyes. These compounds, when used as building blocks, have enabled the development of fluorescent dyes displaying a range of emission spectra. For instance, ethoxycarbonylpyrene and perylene thioamides have been used to synthesize fluorescent dyes with emissions ranging from 412–672 nm. The synthesized dyes have applications in bioimaging and sensors due to their tunable fluorescence properties and high emission efficiency (Witalewska et al., 2019).
Antibacterial Agents
Thiazole and oxazole derivatives have also been explored for their antibacterial properties. Novel analogs incorporating the thiazole nucleus have shown promising antibacterial activity, particularly against pathogens like Staphylococcus aureus and Bacillus subtilis. These compounds highlight the potential of thiazole derivatives as frameworks for developing new antibacterial agents (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents
In the search for new anti-inflammatory and analgesic agents, novel benzodifuranyl derivatives, including those with thiazole and oxazole moieties, have been synthesized. Some of these compounds have demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their potential use in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Heterocyclic Carbenes Synthesis
Thiazole and oxazole molecules have been utilized in the formation of heterocyclic carbenes, showcasing the versatility of these compounds in chemical synthesis. Through specific transformations, thiazole molecules attached to manganese(I) can be converted into their carbene tautomers, demonstrating a pathway for synthesizing heterocyclic carbenes with potential applications in catalysis and material science (Ruiz & Perandones, 2009).
Catalysis
Thiazole-hydrazone ligands have been encapsulated in zeolite matrices, serving as efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This research demonstrates the application of thiazole derivatives in catalysis, highlighting their potential to act as catalysts in organic transformations, which can be of significant interest in green chemistry and industrial processes (Ghorbanloo & Maleki Alamooti, 2017).
Propiedades
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c1-2-25-11-3-4-12-14(7-11)28-18(20-12)22-16(24)13-8-26-17(19-13)21-15(23)10-5-6-27-9-10/h3-9H,2H2,1H3,(H,19,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRRPPKLDUTTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2966714.png)
![N-[2-(4-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2966715.png)
![[(2R,4S)-2-Methyloxan-4-yl] methanesulfonate](/img/structure/B2966716.png)
![3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2966717.png)





![1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966728.png)


